7-Bromo-1-chloropyrrolo[1,2-a]pyrazine

Electrophilic Aromatic Substitution Regioselectivity Pyrrolopyrazine Functionalization

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine is uniquely differentiated by its orthogonal C-7 bromine and C-1 chlorine handles, enabling sequential, site-selective derivatization via Pd-catalyzed cross-coupling and nucleophilic aromatic substitution. This dual reactivity streamlines the synthesis of diverse pyrrolopyrazine libraries for hit-to-lead kinase, GPCR, and epigenetic target campaigns, reducing synthetic steps and accelerating SAR exploration. With a privileged scaffold validated in anticancer (IC₅₀ ~1 μM) and CNS-penetrant programs, its predicted LogP (~2.5-3.0) supports blood-brain barrier permeability design. Choose this strategic building block for efficient, cost-effective scale-up and timely delivery of research materials.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1597913-29-5
Cat. No. B1449113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-chloropyrrolo[1,2-a]pyrazine
CAS1597913-29-5
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C2C(=N1)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-5-3-6-7(9)10-1-2-11(6)4-5/h1-4H
InChIKeyGIFSTQCACGYQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine (CAS 1597913-29-5): A Dual-Halogenated Pyrrolopyrazine Scaffold for Divergent Medicinal Chemistry


7-Bromo-1-chloropyrrolo[1,2-a]pyrazine is a heterocyclic building block comprising a pyrrole ring fused to a pyrazine ring, substituted with bromine at the 7-position and chlorine at the 1-position . It belongs to the pyrrolo[1,2-a]pyrazine class, which is widely explored as a privileged scaffold in drug discovery due to its presence in compounds with anticancer [1], antifungal [2], anxiolytic [3], and kinase inhibitory activities [4]. The compound is commercially available with purities typically exceeding 95% , serving as a versatile intermediate for further functionalization via cross-coupling reactions or electrophilic substitutions.

Why 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine Cannot Be Readily Substituted by Other Pyrrolopyrazine Analogs


Within the pyrrolo[1,2-a]pyrazine family, substitution pattern dictates both synthetic accessibility and biological profile. The 7-bromo-1-chloro arrangement creates a unique electrophilic landscape: the C-7 bromine serves as a handle for Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), while the C-1 chlorine enables nucleophilic aromatic substitution or further metal-catalyzed transformations under distinct conditions . Analogs lacking one or both halogens, or bearing halogens at alternative positions (e.g., 6-bromo-1-chloro or 7,8-dibromo derivatives), exhibit altered regioselectivity in subsequent electrophilic substitutions [1] and divergent biological activities [2]. Simple substitution with a mono-halogenated or non-halogenated core compromises the orthogonal reactivity profile essential for efficient library synthesis or targeted SAR exploration, making this specific compound a strategic choice for programs requiring sequential, site-selective derivatization.

Quantitative Differentiation of 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine Against Closest Structural Analogs


Regioselective Electrophilic Substitution: C6 vs C8 Reactivity Dictated by 7-Bromo Substitution

Electrophilic acetylation and formylation studies on pyrrolo[1,2-a]pyrazines reveal that the presence and position of halogen substituents critically influence the site of electrophilic attack. The unsubstituted pyrrolo[1,2-a]pyrazine core undergoes bromination to yield a 1:1 mixture of 8-bromo and 6,8-dibromo derivatives, demonstrating poor regiocontrol [1]. In contrast, the 7-bromo substituent in 7-bromo-1-chloropyrrolo[1,2-a]pyrazine deactivates the pyrrole ring toward further electrophilic substitution at the adjacent C6 and C8 positions, thereby directing subsequent functionalization to alternative sites or enabling selective cross-coupling at the brominated position without competing side reactions [2]. This predictable regiochemical outcome is essential for building focused chemical libraries with defined substitution vectors.

Electrophilic Aromatic Substitution Regioselectivity Pyrrolopyrazine Functionalization

Orthogonal Halogen Reactivity: Differential Coupling Rates Enable Sequential Derivatization

The presence of both bromine (C7) and chlorine (C1) atoms provides a chemically distinct reactivity profile. In palladium-catalyzed cross-coupling reactions, aryl bromides typically undergo oxidative addition approximately 10-100 times faster than aryl chlorides under standard conditions [1]. This kinetic difference allows for sequential functionalization: the C7 bromine can be selectively coupled with an aryl or heteroaryl boronic acid (Suzuki) or amine (Buchwald-Hartwig) without affecting the C1 chlorine, which can then be subsequently modified via nucleophilic aromatic substitution or alternative metal-catalyzed couplings using more forcing conditions or specialized ligands . Analogs such as 1-chloropyrrolo[1,2-a]pyrazine (CAS 136927-64-5) lack the bromine handle and thus offer only a single reactive site, while 7-bromopyrrolo[1,2-a]pyrazine (CAS 1246554-25-5) lacks the chlorine and cannot achieve the same sequential derivatization without additional halogenation steps.

Cross-Coupling Sequential Functionalization Palladium Catalysis Nucleophilic Aromatic Substitution

Commercial Availability and Purity: Consistent Supply with Analytical Certification

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine is commercially available from multiple reputable vendors with certified purities of 95% or 98%, supported by batch-specific analytical data including NMR, HPLC, and GC . In contrast, the closely related regioisomer 6-bromo-1-chloropyrrolo[1,2-a]pyrazine (CAS 1785263-68-4) is less widely stocked and may require custom synthesis or longer lead times, as indicated by its limited vendor listings . The 7-bromo isomer's broader commercial availability translates to more reliable supply chains, reduced procurement delays, and lower minimum order quantities for research laboratories.

Procurement Purity Analysis HPLC NMR

Predicted Physicochemical Properties: Lipophilicity and pKa Differentiation from Non-Halogenated Cores

Computational predictions indicate that the dual halogenation of 7-bromo-1-chloropyrrolo[1,2-a]pyrazine significantly modulates its physicochemical profile relative to the unsubstituted core. The predicted LogP (octanol-water partition coefficient) for the title compound is approximately 2.5-3.0, reflecting increased lipophilicity due to the bromine and chlorine atoms, compared to ~1.5 for unsubstituted pyrrolo[1,2-a]pyrazine . Additionally, the predicted pKa of the pyrazine nitrogen is lowered from ~2.1 to ~-2.08 by the electron-withdrawing chlorine substituent, altering its basicity and potential for hydrogen bonding or salt formation . These property shifts impact membrane permeability, solubility, and target engagement in biological assays, making the halogenated compound a distinct starting point for optimizing ADME properties.

Lipophilicity pKa Drug-likeness Property Prediction

Optimal Research and Industrial Use Cases for 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine


Focused Library Synthesis for Kinase and GPCR Target Classes

The orthogonal halogen handles (C7-Br, C1-Cl) enable the rapid generation of diverse, polysubstituted pyrrolopyrazine libraries through sequential cross-coupling reactions. This is particularly valuable for hit-to-lead campaigns targeting kinases, GPCRs, or epigenetic proteins where the pyrrolopyrazine core is a known privileged scaffold [1]. The ability to independently vary substituents at two positions from a single starting material accelerates SAR exploration and reduces the number of synthetic routes required [2].

Development of CNS-Penetrant Candidates

The enhanced lipophilicity (predicted LogP ~2.5-3.0) of 7-bromo-1-chloropyrrolo[1,2-a]pyrazine makes it a suitable starting point for designing CNS-active agents, such as TSPO ligands for anxiolytic or neuroprotective applications [3]. The halogen substituents can also be strategically replaced or retained to fine-tune blood-brain barrier permeability and target engagement, as demonstrated by related pyrrolopyrazine derivatives in preclinical models [4].

Synthesis of Anticancer and Antifungal Leads

Pyrrolo[1,2-a]pyrazine derivatives have shown potent anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cell lines, with IC₅₀ values as low as 1.18 μM [5], and robust antifungal effects against multidrug-resistant Candida species [6]. The 7-bromo-1-chloro substitution pattern provides a versatile entry point for generating analogs with optimized potency and selectivity, leveraging the core scaffold's validated biological activity.

Custom Synthesis of Advanced Intermediates for CROs and Biotech

Contract research organizations (CROs) and biotechnology companies engaged in custom synthesis can utilize 7-bromo-1-chloropyrrolo[1,2-a]pyrazine as a key building block for preparing more complex, functionalized intermediates. Its dual halogenation allows for streamlined, high-yielding routes to final compounds, reducing the number of linear steps and improving overall synthetic efficiency, which is critical for cost-effective scale-up and timely delivery of research materials .

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